molecular formula C13H10Cl2FN B12091347 2,4-Dichloro-N-(4-fluorobenzyl)aniline

2,4-Dichloro-N-(4-fluorobenzyl)aniline

Cat. No.: B12091347
M. Wt: 270.13 g/mol
InChI Key: VVICQWCKVXSDGE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C₁₃H₁₀Cl₂FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,4-dichloroaniline with 4-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-N-(4-fluorobenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-fluorobenzylidene)-aniline
  • 2,3-Dichloro-N-(4-fluorobenzylidene)-aniline

Uniqueness

2,4-Dichloro-N-(4-fluorobenzyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H10Cl2FN

Molecular Weight

270.13 g/mol

IUPAC Name

2,4-dichloro-N-[(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2FN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2

InChI Key

VVICQWCKVXSDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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